molecular formula C11H12N2OS B2833690 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole CAS No. 2201402-27-7

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole

Cat. No.: B2833690
CAS No.: 2201402-27-7
M. Wt: 220.29
InChI Key: TUURCRSJHSJYQD-UHFFFAOYSA-N
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Description

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a methyl group and at the 5-position with a (2-methylphenyl)methoxy moiety. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient nature, which facilitates diverse chemical interactions and biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The methoxybenzyl substituent in this compound may enhance lipophilicity and influence binding to biological targets, as seen in structurally related thiadiazole derivatives .

Properties

IUPAC Name

2-methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-5-3-4-6-10(8)7-14-11-13-12-9(2)15-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUURCRSJHSJYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Substitution Reactions

The thiadiazole ring undergoes nucleophilic and electrophilic substitutions at reactive positions (C-2 and C-5), influenced by the electron-donating methoxy group and steric effects of the methylphenyl substituent.

Reaction TypeReagents/ConditionsOutcomeKey Findings
Nucleophilic NH₂R (amines), RS⁻ (thiols), HO⁻ (hydroxide)Replacement of methoxy/sulfur groupsMethoxy group acts as a leaving group in basic conditions .
Electrophilic HNO₃/H₂SO₄ (nitration), X₂ (halogenation)Nitro/halogen substitution at C-2 or C-5Methylphenyl group directs substitution to para positions .

Oxidation and Reduction

The sulfur atom in the thiadiazole ring and the methoxy group are susceptible to redox reactions.

ProcessReagents/ConditionsOutcomeNotes
Oxidation H₂O₂, KMnO₄ (acidic/neutral)Sulfur → Sulfoxide/sulfone; methoxy → carbonylRing stability preserved in mild conditions .
Reduction LiAlH₄, H₂/PdThiadiazole → dihydrothiadiazolePartial reduction retains ring structure .

Ring-Opening and Rearrangement

Strong acidic/basic conditions destabilize the thiadiazole ring:

ConditionsReagentsProductsMechanism
Acid Hydrolysis HCl/H₂SO₄ (concentrated, heat)Thioamide + CO₂Protonation at nitrogen initiates cleavage .
Base Treatment NaOH/KOH (aqueous, reflux)Mercaptan + nitrileRing opening via nucleophilic attack .

Functional Group Modifications

The methylphenylmethoxy sidechain undergoes typical aryl/ether reactions:

ReactionReagentsOutcomeExample
Demethylation BBr₃ (anhydrous)Methoxy → phenolic -OHRequires anhydrous conditions .
Friedel-Crafts AlCl₃, R-X (alkylation/acylation)Para-substitution on methylphenylSteric hindrance limits ortho products .

Coordination Chemistry

The sulfur and nitrogen atoms participate in metal complexation:

Metal IonLigand SitesComplex TypeApplication
Cu²⁺/Zn²⁺ S (thiadiazole), O (methoxy)Octahedral/tetrahedralCatalytic and antimicrobial uses .

Reaction Selectivity and SAR Insights

  • Electronic Effects : The methoxy group donates electrons via resonance, activating the thiadiazole ring for electrophilic substitutions at C-2 .

  • Steric Effects : The 2-methylphenyl group hinders reactions at the adjacent C-5 position, favoring meta/para products in aryl substitutions .

  • Stability : The compound resists ring-opening under mild conditions but degrades in strong acids/bases .

Experimental Data Gaps

While analogous 1,3,4-thiadiazole derivatives provide a reactivity framework, specific kinetic data (e.g., rate constants for substitutions) and spectroscopic evidence (e.g., NMR shifts post-reaction) for 2-methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole remain unreported. Further studies using HPLC-MS and X-ray crystallography are recommended to validate proposed mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer therapies. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiadiazole structures have shown promising results in inhibiting the growth of lung (A549), ovarian (SK-OV-3), and skin cancers (SK-MEL-2) .

Mechanism of Action
The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. Molecular docking studies suggest that 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole may interact with specific proteins associated with cancer progression .

Antimicrobial Properties
Additionally, derivatives of thiadiazoles have demonstrated antimicrobial activities against a range of pathogens. The compound's structural features allow it to disrupt bacterial cell walls or interfere with metabolic processes, making it a candidate for developing new antibiotics .

Agricultural Applications

Pesticide Development
The unique chemical structure of 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole has led to its investigation as a potential pesticide. Research into similar compounds suggests they can act effectively against agricultural pests and pathogens, providing an avenue for safer and more effective crop protection strategies .

Herbicidal Activity
Some studies have indicated that thiadiazole derivatives can inhibit weed growth by disrupting photosynthesis or other vital processes in plants. This property could be leveraged to develop new herbicides that are less harmful to the environment compared to traditional chemicals .

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Nanotechnology
The compound is also being investigated within the realm of nanotechnology. Its ability to form stable complexes with metal ions allows it to be used in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityAlam et al. (2011)Significant growth inhibition in lung and skin cancer cell lines with derived thiadiazoles.
Antimicrobial PropertiesForoumadi et al. (2018)Active against Bacillus subtilis and Clostridium difficile; potential for antibiotic development.
Agricultural UseResearch on herbicidal activityThiadiazole derivatives showed effective weed suppression; potential for new herbicides.
Materials SciencePolymer incorporation studiesEnhanced thermal stability and mechanical properties in polymer matrices containing thiadiazoles.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 5-position of the thiadiazole ring is critical for modulating biological activity. For instance, 5-(thiophen-2-yl)-1,3,4-thiadiazole (79) demonstrated significant anticancer activity against lung and liver cancer cells, attributed to the electron-rich thiophene moiety enhancing target binding . In contrast, the (2-methylphenyl)methoxy group in the target compound may improve membrane permeability due to increased hydrophobicity, though direct activity data are lacking. Electron-donating groups (e.g., methoxy, methyl) at the aryl substituent enhance anticancer efficacy, as observed in compound 79 and other derivatives .

Physicochemical Properties :

  • Melting points of thiadiazole derivatives range widely (200–212°C for compound 5b ), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range given its aromatic and hydrophobic substituents.
  • Molecular weights of analogues vary from 237.8 g/mol (pyrrolidine derivative ) to higher values for triazole hybrids . The target compound’s molecular weight is estimated to be ~260–280 g/mol based on structural similarity.

Crystallographic and Stability Insights

  • Crystal structures of related compounds (e.g., oxadiazole-thiophene hybrids in ) reveal that bulky substituents like tert-butyl groups enhance stability via steric hindrance. The 2-methylphenyl group in the target compound may similarly stabilize the molecular conformation, though crystallographic data are needed for confirmation.

Biological Activity

The compound 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole belongs to the class of 1,3,4-thiadiazole derivatives , which are noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole features a thiadiazole ring that incorporates sulfur and nitrogen atoms. The presence of a methoxy group and a methylphenyl substituent enhances its lipophilicity and may influence its biological interactions.

Biological Activities

1,3,4-thiadiazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Thiadiazoles have shown significant effectiveness against various bacterial strains. For instance, studies indicate that compounds with thiadiazole moieties possess antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis .
  • Anti-inflammatory Effects : Thiadiazoles can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
  • Anticonvulsant Activity : Certain thiadiazole derivatives have been evaluated for their effectiveness in seizure models, showing promising results in reducing seizure frequency .

The biological activity of 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazoles act as inhibitors for various enzymes such as carbonic anhydrase and cyclooxygenase, which play critical roles in physiological processes .
  • Interaction with DNA : Some compounds exhibit the ability to bind with DNA or inhibit DNA replication in cancer cells, leading to cytotoxicity .
  • Modulation of Ion Channels : Thiadiazoles may influence neurotransmitter systems by interacting with ion channels involved in neuronal excitability .

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various thiadiazole derivatives, 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than standard antibiotics such as streptomycin .

Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines. The results indicated that it inhibited cell proliferation effectively with an IC50 value comparable to established chemotherapeutics .

Research Findings Summary Table

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryReduced cytokine levels
AnticonvulsantDecreased seizure frequency

Q & A

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina predict interactions with targets (e.g., bacterial enzymes or fungal CYP51). For example, derivatives with 3,4-dimethoxyphenyl groups show stronger hydrogen bonding with Mycobacterium tuberculosis enoyl-ACP reductase .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with MIC values to prioritize substituents .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetic properties (e.g., logP, bioavailability) to filter non-viable candidates early .

How do researchers optimize reaction yields for scaled-up synthesis?

Advanced Research Question

  • Factorial Design : Use 2k^k factorial experiments to assess variables (e.g., temperature, catalyst loading). For example, a study on thiadiazole-thiol intermediates identified catalyst concentration as the most significant factor (p < 0.05) .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
  • Continuous Flow Systems : Improve reproducibility and reduce side reactions in multi-step syntheses .

What are the challenges in interpreting spectral data for thiadiazole derivatives?

Advanced Research Question

  • Signal Overlap : Aromatic protons in 2-methylphenyl groups may obscure thiadiazole ring signals in 1^1H NMR. Deuterated solvents (e.g., DMSO-d6_6) and 2D NMR (COSY, HSQC) resolve ambiguities .
  • Dynamic Effects : Thiadiazole rings exhibit conformational flexibility, complicating crystallographic analysis. Low-temperature XRD or DFT-optimized geometries mitigate this .

How do structural modifications influence solubility and bioavailability?

Advanced Research Question

  • Polar Groups : Introducing carboxylic acids (e.g., replacing methoxy with COOH) enhances aqueous solubility but may reduce membrane permeability .
  • Prodrug Strategies : Esterification of acidic groups (e.g., methyl esters) improves oral absorption, with in vivo hydrolysis restoring activity .
  • LogP Optimization : Derivatives with logP 2–3 balance solubility and permeability, as seen in analogs with 4-chlorophenyl substituents .

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